Cas no 6313-51-5 (6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid)
6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-Hydroxyisonicotinic Acid
- 2-chloro-6-oxo-1H-pyridine-4-carboxylic acid
- 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- NSC 40134
- 6-Chloro-1,2-dihydro-2-oxo-4-pyridinecarboxylic acid
- 2-CHLORO-6-HYDROXYPYRIDINE-4-CARBOXYLIC ACID
- NSC40134
- LKBKBWHQEQTDOE-UHFFFAOYSA-N
- RB1152
- 9048AF
- AB41973
- NE48238
- AK151344
- ST24045270
- 4-pyridinecarboxylic acid, 2-chloro-6-hydroxy-
- 2-Chloro-6-hydroxy-isonicotinic acid
-
- MDL: MFCD24842852
- Inchi: 1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,8,9)(H,10,11)
- InChI Key: LKBKBWHQEQTDOE-UHFFFAOYSA-N
- SMILES: ClC1=C([H])C(C(=O)O[H])=C([H])C(N1[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 280
- Topological Polar Surface Area: 66.4
Experimental Properties
- Density: 1.62±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 334.6℃ at 760 mmHg
- Solubility: Slightly soluble (6.6 g/l) (25 º C),
6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A025020035-250mg |
2-Chloro-6-hydroxyisonicotinic acid |
6313-51-5 | 97% | 250mg |
$734.40 | 2023-09-01 | |
| Alichem | A025020035-500mg |
2-Chloro-6-hydroxyisonicotinic acid |
6313-51-5 | 97% | 500mg |
$960.40 | 2023-09-01 | |
| Alichem | A025020035-1g |
2-Chloro-6-hydroxyisonicotinic acid |
6313-51-5 | 97% | 1g |
$1747.20 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KD955-200mg |
6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid |
6313-51-5 | 97% | 200mg |
307.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KD955-50mg |
6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid |
6313-51-5 | 97% | 50mg |
123.0CNY | 2021-08-04 | |
| Chemenu | CM132425-1g |
6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid |
6313-51-5 | 97% | 1g |
$246 | 2021-08-05 | |
| Chemenu | CM132425-5g |
6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid |
6313-51-5 | 97% | 5g |
$688 | 2021-08-05 | |
| Ambeed | A129892-100mg |
6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid |
6313-51-5 | 97% | 100mg |
$45.0 | 2025-04-18 | |
| Ambeed | A129892-250mg |
6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid |
6313-51-5 | 97% | 250mg |
$63.0 | 2025-04-18 | |
| Ambeed | A129892-1g |
6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid |
6313-51-5 | 97% | 1g |
$76.0 | 2025-04-18 |
6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid Suppliers
6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Introduction to 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS No. 6313-51-5)
6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid, identified by its CAS number 6313-51-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the pyridine family, characterized by a nitrogen atom incorporated into a six-membered ring structure. The presence of a chloro substituent at the sixth position and a carbonyl group at the second position, along with a carboxylic acid functionality at the fourth position, imparts unique reactivity and potential applications in synthetic chemistry and drug development.
The structural features of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid make it a versatile intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the carbonyl group and the electron-donating effect of the nitrogen atom contribute to its reactivity in various chemical transformations. These properties have been exploited in recent years for the development of novel pharmaceuticals and agrochemicals, where precise control over molecular structure is crucial for achieving desired biological activity.
In recent years, there has been growing interest in the application of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid in medicinal chemistry. Researchers have leveraged its scaffold to develop inhibitors targeting various biological pathways. For instance, derivatives of this compound have shown promise as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The chloro substituent enhances binding affinity by participating in hydrogen bonding or π-stacking interactions with biological targets, making it an attractive moiety for drug design.
Moreover, the dihydropyridine core is well-known for its role in cardiovascular medications, particularly calcium channel blockers. While 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid itself may not be directly used as a therapeutic agent, it serves as a valuable building block for synthesizing more advanced pharmacophores. Its structural motif has been incorporated into molecules with potential applications in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, where modulation of neurotransmitter activity is essential.
The synthesis of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the condensation of ethyl acetoacetate with chloropyridine derivatives under acidic conditions, followed by cyclization and functional group modifications. Advances in catalytic methods have improved the efficiency and yield of these reactions, making it more feasible to produce this compound on an industrial scale.
In academic research, 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid has been used as a substrate for studying reaction mechanisms and developing new synthetic methodologies. Its reactivity allows chemists to explore various transformations, including nucleophilic additions, eliminations, and rearrangements. These studies contribute to the broader understanding of heterocyclic chemistry and provide insights into designing more efficient synthetic routes for complex molecules.
The pharmaceutical industry has also recognized the potential of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid as a key intermediate in drug discovery programs. Its structural flexibility allows for modifications at multiple positions, enabling researchers to fine-tune biological activity. For example, replacing the chloro group with other functional groups or introducing additional heterocycles can lead to compounds with enhanced potency or selectivity against specific targets.
Recent studies have highlighted the role of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid in developing antiviral agents. The pyridine scaffold is known to interact favorably with viral enzymes, making it an ideal platform for designing inhibitors that disrupt viral replication cycles. Researchers have synthesized derivatives of this compound that exhibit inhibitory activity against various viruses, including those responsible for infectious diseases such as HIV and hepatitis C.
The agrochemical sector has also benefited from the use of 6-Chloro-2 oxoo 1 2 dihydrop y rid ine 4 carbox ylic acid as an intermediate in pesticide formulations. Its structural features contribute to the efficacy of agrochemicals by improving their stability and bioavailability while reducing environmental impact. By optimizing its chemical properties through structural modifications, scientists aim to develop greener alternatives that are more sustainable and less harmful to non-target organisms.
In conclusion,6-Chlor o 2 ox o 1 2 dihyd ro py rid ine 4 carbox ylic aci d (CAS No. 6313 51 5) is a multifaceted compound with significant applications across multiple industries. Its role as a synthetic intermediate in pharmaceuticals , agrochemicals , and academic research underscores its importance in modern chemistry . As research continues to uncover new possibilities , this compound is likely to remain at the forefront of chemical innovation , driving advancements that benefit society.
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